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molecular formula C14H19NO3S B8398619 (S)-ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate

(S)-ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate

Cat. No. B8398619
M. Wt: 281.37 g/mol
InChI Key: NWYHIRYENVSJSF-NSHDSACASA-N
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Patent
US06664271B1

Procedure details

The reaction was run in the same manner as ethyl 1-benzoyl-3-piperidinecarboxylate, starting with ethyl nipecotate (201.8 mg; 1.28 mmol) and commercially available 2-thiopheneacetyl chloride (158 μl; 1.28 mmol). The crude product was distilled at 225° C./0.1 torr, giving ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate (250.5 mg) as a yellow oil, which solidified on standing. MS m/z (positive ion) 304 (M+Na+; 60), 282 (MH+; 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
201.8 mg
Type
reactant
Reaction Step Two
Quantity
158 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10]1)(=[O:8])[C:2]1C=[CH:6][CH:5]=[CH:4][CH:3]=1.N1CCCC(C(OCC)=O)C1.[S:31]1C=CC=C1CC(Cl)=O>>[S:31]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH2:2][C:1]([N:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10]1)=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC(CCC1)C(=O)OCC
Step Two
Name
Quantity
201.8 mg
Type
reactant
Smiles
N1CC(C(=O)OCC)CCC1
Step Three
Name
Quantity
158 μL
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled at 225° C./0.1 torr

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CC(=O)N1CC(CCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 250.5 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06664271B1

Procedure details

The reaction was run in the same manner as ethyl 1-benzoyl-3-piperidinecarboxylate, starting with ethyl nipecotate (201.8 mg; 1.28 mmol) and commercially available 2-thiopheneacetyl chloride (158 μl; 1.28 mmol). The crude product was distilled at 225° C./0.1 torr, giving ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate (250.5 mg) as a yellow oil, which solidified on standing. MS m/z (positive ion) 304 (M+Na+; 60), 282 (MH+; 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
201.8 mg
Type
reactant
Reaction Step Two
Quantity
158 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10]1)(=[O:8])[C:2]1C=[CH:6][CH:5]=[CH:4][CH:3]=1.N1CCCC(C(OCC)=O)C1.[S:31]1C=CC=C1CC(Cl)=O>>[S:31]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH2:2][C:1]([N:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10]1)=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC(CCC1)C(=O)OCC
Step Two
Name
Quantity
201.8 mg
Type
reactant
Smiles
N1CC(C(=O)OCC)CCC1
Step Three
Name
Quantity
158 μL
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled at 225° C./0.1 torr

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CC(=O)N1CC(CCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 250.5 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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